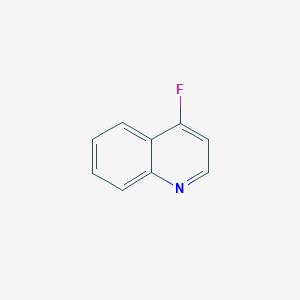

4-Fluoroquinoline

描述

属性

IUPAC Name |

4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCUJTLKJPQFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192593 | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-70-7 | |

| Record name | 4-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation and Decarboxylation

The cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilides proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and aromatization. Decarboxylation under alkaline conditions eliminates , yielding the dehydroxylated quinoline. Introducing fluorine at the 4-position would require fluorinated benzoyl derivatives or alternative cyclization partners.

Halogenation Dynamics

In the Michael addition route, chlorination at the 4-position is facilitated by , which acts as both a chlorinating agent and a Lewis acid . Replacing chlorine with fluorine demands fluorinating agents capable of similar electrophilic substitution. DAST, though effective for aliphatic fluorination, may struggle with aromatic systems due to steric and electronic constraints.

化学反应分析

Synthetic Methods for 4-Fluoroquinoline

This compound is typically synthesized via fluorination of quinoline precursors or cyclization of fluorinated intermediates. Recent advances include:

Radical-Mediated Sulfonation

-

Reaction : this compound reacts with sulfinic acids (e.g., PhSO₂H) under radical initiators (e.g., TBHP) at 80°C under argon to form 3-sulfonyl-4-fluoroquinolin-4(1H)-one derivatives .

-

Scope : Electron-donating and withdrawing groups on the aromatic ring yield products in 65–92% efficiency. Steric hindrance limits aliphatic sulfinic acid reactivity .

Microwave-Assisted Cyclization

-

Protocol : Microwave irradiation accelerates cyclocondensation of fluorinated 2-aminobenzophenones with aldehydes, achieving this compound derivatives in 85–94% yield .

-

Advantages : Reduced reaction time (30–60 minutes) and improved regioselectivity compared to conventional heating .

Buchwald–Hartwig Coupling

-

Application : Palladium-catalyzed coupling introduces aryl/alkyl groups to the quinoline ring. For example, chalcone derivatives react with primary amines (e.g., aniline) under Pd(OAc)₂/PPh₃ catalysis to form 1,2-disubstituted 4-fluoroquinolones (55–78% yield) .

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

-

Conditions : K₂CO₃ in DMF at 100°C facilitates substitution with amines or thiols.

-

Example : Reaction with benzene sulfonamide derivatives yields tri-substituted 4-fluoroquinolones via Truce–Smiles rearrangement (Scheme 19 in , 89% yield).

Electrophilic Attack

-

Hydroxylation : Advanced oxidation processes (AOPs) induce hydroxylation at the C3 position, forming 3-hydroxy-4-fluoroquinoline. Bond dissociation energy (BDE) for the C3–H bond is 420–435 kJ/mol, making it susceptible to radical attack .

Degradation Pathways

This compound undergoes degradation under oxidative conditions, producing toxic intermediates:

Advanced Oxidation Processes (AOPs)

-

Defluorination : Hydroxyl radicals (- OH) cleave the C–F bond (BDE: 469–481 kJ/mol ), yielding quinoline-4-one and fluoride ions.

-

Piperazine Ring Cleavage : In derivatives with piperazine substituents, - OH radicals break C–N bonds (BDE: 315–345 kJ/mol), forming secondary amines .

Photodegradation

-

UV/peracetic acid systems degrade this compound derivatives via:

Fukui Function Analysis

-

Reactive Sites : The C3 and N1 positions exhibit high Fukui indices (f⁰ > 0.15), making them targets for radical and electrophilic attacks (Figure 6 in ).

-

Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing NAS reactivity .

3D-QSAR Modeling

-

CoMSIA models reveal that hydrophobic and hydrogen-bond acceptor fields dominate reactivity (85.7% contribution), guiding predictions for substitution patterns .

Table 1: Bond Dissociation Energies (BDEs) in this compound Derivatives

| Bond Type | BDE (kJ/mol) | Reactivity in AOPs |

|---|---|---|

| C–F (Defluorination) | 469–481 | High |

| C–N (Piperazine) | 315–345 | Moderate |

| C–H (C3 position) | 420–435 | High |

Table 2: Yields in Substitution Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sulfonation | TBHP, 80°C, Ar | 65–92 |

| Buchwald–Hartwig | Pd(OAc)₂, PPh₃, dioxane | 55–78 |

| Microwave Cyclization | MW, 150°C, 30 min | 85–94 |

科学研究应用

Antimicrobial Activity

4-Fluoroquinoline and its derivatives are primarily recognized for their antimicrobial properties. They are effective against a range of pathogens, including:

- Bacterial Infections : this compound serves as a first-line treatment for various bacterial infections due to its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV .

- Fungal Infections : Recent studies have shown that fluoroquinolone derivatives can also exhibit antifungal activity against species like Candida .

- Viral Infections : Some derivatives have shown promise in inhibiting viral replication, particularly in cases involving HIV and hepatitis .

Anticancer Properties

Research has indicated that this compound derivatives possess anticancer activities. They induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types, including colon and prostate cancers. For instance, certain derivatives demonstrated IC50 values as low as 7.7 µM against specific cancer cell lines, indicating strong cytotoxic effects .

Clinical Efficacy

A study presented four cases where patients developed severe adverse effects from fluoroquinolone treatment, highlighting the need for careful prescription practices . Despite these concerns, the overall efficacy of this compound derivatives in treating resistant bacterial strains has been documented in clinical settings.

Resistance Mechanisms

Investigations into fluoroquinolone resistance mechanisms have revealed that mutations in target enzymes significantly affect treatment outcomes. Studies have focused on developing new derivatives that circumvent these resistance mechanisms by altering chemical structures to maintain efficacy against resistant strains .

Synthesis and Development

Recent advancements in synthetic methodologies have facilitated the production of various this compound derivatives with enhanced biological activities. Techniques such as metal-free protocols and tandem reactions have been employed to achieve high yields and purity .

Data Tables

作用机制

The mechanism of action of 4-fluoroquinoline involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the DNA, leading to bacterial cell death . This mechanism is highly effective in inhibiting bacterial growth and replication.

相似化合物的比较

Key Observations :

- Positional Effects: Fluorine at the 4-position (4-Fluoroquinoline) directs nucleophilic substitution to the 7-position, whereas 7-fluoroquinoline undergoes substitution more readily due to electronic activation of the aromatic ring .

- Halogen Comparison: Chlorine at the 4-position (4-Chloroquinoline) increases molecular weight and lipophilicity but reduces reactivity in substitution reactions compared to fluorine .

- Multi-Substituted Derivatives: Compounds like 4-Chloro-5,7-difluoro-2-phenylquinoline demonstrate that additional substituents (e.g., phenyl groups) enhance steric complexity, impacting binding affinity in drug design .

Reactivity in Nucleophilic Substitution

This compound exhibits regioselective substitution at the 7-position with amines or alkoxides, as demonstrated in reactions with piperazine . In contrast, 7-fluoroquinoline N-oxides show similar reactivity but require milder conditions due to the electron-withdrawing effect of the N-oxide group . Notably, 7-fluoro-substituted chloroquine analogues are synthetically challenging due to unwanted side reactions with amines, leading to lower antimalarial efficacy compared to 7-chloro derivatives .

生物活性

4-Fluoroquinoline is a heterocyclic compound that is part of the fluoroquinolone class of antibiotics. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₆FN and features a fluorine atom attached to the quinoline ring at the 4-position. This structural modification enhances its biological activity compared to non-fluorinated analogs. The compound's properties make it a candidate for various therapeutic applications, primarily due to its ability to interact with critical biological targets.

The primary mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, fluoroquinolones effectively halt bacterial growth and replication, leading to bactericidal effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.0 |

This data indicates that this compound is particularly potent against common pathogens responsible for infections in clinical settings.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, research has shown that certain analogs can induce apoptosis in cancer cells by inhibiting topoisomerases, which are also critical in cancer cell proliferation .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a novel derivative of this compound against various cancer cell lines using the National Cancer Institute's 60-cell line screening panel. The results demonstrated:

- Compound Efficacy: Compound X derived from this compound exhibited IC50 values ranging from 5 µM to 15 µM across different cancer cell lines.

- Mechanism: The compound was found to significantly inhibit topoisomerase I activity (IC50 = 4.77 ± 0.26 µM) more than topoisomerase II (IC50 = 15 ± 0.81 µM), suggesting a preferential action against topoisomerase I in tumor cells .

Adverse Effects and Toxicity

While fluoroquinolones are widely used for their efficacy, they are also associated with adverse effects such as tendinopathy and peripheral neuropathy. A case series reported severe multisymptom adverse effects in patients treated with fluoroquinolones, including muscle weakness and cognitive dysfunction, which persisted even after discontinuation of the drug .

Summary of Adverse Effects

| Adverse Effect | Symptoms |

|---|---|

| Tendinopathy | Pain and inflammation in tendons |

| Peripheral Neuropathy | Muscle weakness, sensory disturbances |

| Cognitive Dysfunction | Confusion, mood changes |

These findings underscore the importance of monitoring patients for potential long-term effects following treatment with fluoroquinolones.

常见问题

Basic Research Question

- ¹H/¹³C NMR : Resolve aromatic proton environments (quinoline ring protons vs. fluorine-coupled splitting).

- ¹⁹F NMR : Directly quantify fluorine content and detect fluorinated impurities.

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks and isotopic patterns.

Methodological Note : For mixtures, combine with chromatographic separation (e.g., GC-FID or LC-UV) to isolate signals .

How do researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Strategies for Data Reconciliation :

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, solvent) across studies.

- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects.

- Structural analogs : Synthesize and test derivatives to isolate the fluorine’s role vs. quinoline backbone contributions.

Case Study : If one study reports antitumor activity while another shows inactivity, assess differences in fluorine substitution patterns or assay endpoints (e.g., apoptosis vs. proliferation markers) .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking (AutoDock/Vina) : Predict binding affinity to enzymes (e.g., kinases) by simulating fluorine’s electrostatic interactions.

- MD (Molecular Dynamics) simulations : Analyze stability of fluorine-mediated hydrogen bonds over nanosecond timescales.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent positions (e.g., 4-F vs. 6-F) with inhibitory potency.

Validation : Cross-check computational results with experimental SPR (Surface Plasmon Resonance) binding assays .

How should researchers address discrepancies in the thermal stability of this compound across studies?

Basic Research Question

Methodological Framework :

- TGA (Thermogravimetric Analysis) : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).

- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions.

- Control experiments : Compare purity levels (HPLC ≥98% vs. crude samples) to isolate degradation pathways.

Data Interpretation : If decomposition temperatures vary by >20°C, investigate solvent residues or crystallinity differences .

What strategies optimize the regioselective functionalization of this compound?

Advanced Research Question

- Directing group installation : Use -COOH or -Bpin groups to steer electrophilic substitution to the 2- or 8-positions.

- Metal-mediated C-H activation : Pd(II)/Ru(II) catalysts for site-selective arylation or alkylation.

- Kinetic vs. thermodynamic control : Adjust temperature (e.g., -78°C for kinetic favorability) to dominate product distribution.

Validation : Monitor reaction progress with LC-MS and isolate intermediates for X-ray analysis .

How can researchers ensure reproducibility in synthesizing this compound-metal complexes?

Basic Research Question

Best Practices :

- Stoichiometric precision : Use Schlenk lines for air-sensitive metal precursors (e.g., Cu(I), Pd(0)).

- Ligand-to-metal ratio optimization : Titrate ligands (e.g., bipyridine) to suppress oligomerization.

- Characterization consistency : Report ESI-MS, EPR (for paramagnetic metals), and elemental analysis for all complexes.

Troubleshooting : If yields drop abruptly, test for moisture contamination or ligand decomposition .

What are the ethical and safety considerations when handling this compound in biological assays?

Basic Research Question

- Toxicity profiling : Conduct Ames tests for mutagenicity and LD₅₀ studies in model organisms.

- Waste disposal : Fluorinated compounds require incineration to avoid environmental persistence.

- Ethical compliance : Follow institutional guidelines for cell/animal studies (e.g., IACUC protocols).

Documentation : Maintain detailed records of safety audits and hazard assessments .

How do solvent effects influence the photophysical properties of this compound?

Advanced Research Question

Experimental Design :

- Solvent polarity screening : Compare absorbance/emission spectra in DMSO (polar aprotic) vs. toluene (nonpolar).

- Lifetime measurements : Use time-resolved fluorescence to assess solvent-induced quenching.

- Computational modeling : Apply COSMO-RS to simulate solvatochromic shifts.

Data Analysis : Correlate Stokes shifts with Kamlet-Taft solvent parameters (e.g., π*, α, β) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。